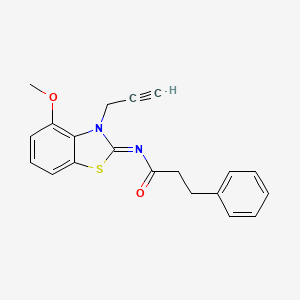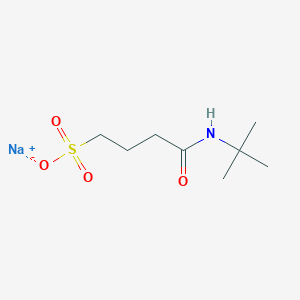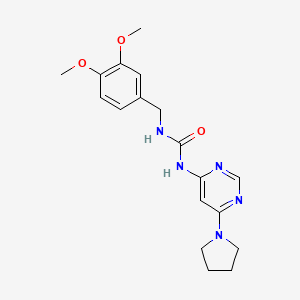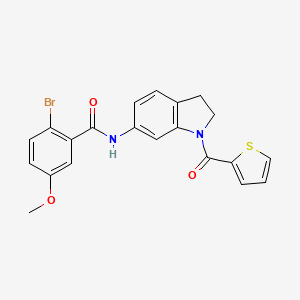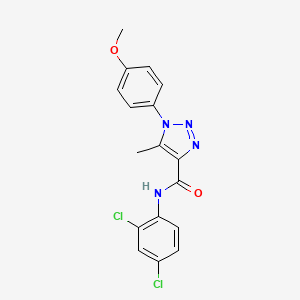![molecular formula C23H20ClNO2 B2817261 2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850905-34-9](/img/structure/B2817261.png)
2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the chlorophenyl group could be added through a nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and chlorophenyl groups are both aromatic, meaning they contain a ring of carbon atoms with delocalized electrons . The methoxy group is a common ether group, and the isoquinolinone group is a type of heterocyclic compound.Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of these functional groups. For example, the benzyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions, while the methoxy group could participate in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might increase its stability and rigidity, while the ether group could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Chen Zhan-guo (2008) investigated a new method for synthesizing a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, which could contribute to the development of novel compounds with potential biological activity (Chen Zhan-guo, 2008).
- Berk Mujde et al. (2011) reported a new method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids, highlighting its relevance in synthetic chemistry (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Potential Biological Applications :
- O. V. Surikova et al. (2017) synthesized derivatives of 3,4-dihydroisoquinolines and found that these compounds exhibited anthelmintic and weak insecticidal activity, indicating their potential use in pest control and as anthelmintics (O. V. Surikova, A. G. Mikhailovskii, B. Y. Syropyatov, A. S. Yusov, 2017).
Pharmacological Properties :
- Satoshi Doi et al. (1997) explored the Bischler–Napieralski isoquinoline synthesis, which is significant for understanding the pharmacological properties of isoquinoline derivatives (Satoshi Doi, N. Shirai, Yoshiro. Sato, 1997).
- J. Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones and investigated their potential as bioreductively activated pro-drugs, suggesting applications in targeted drug delivery for cancer treatment (J. Berry, C. Y. Watson, W. Whish, M. Threadgill, 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-19-11-9-18(10-12-19)16-27-22-8-4-7-21-20(22)13-14-25(23(21)26)15-17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZPANQDIPRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


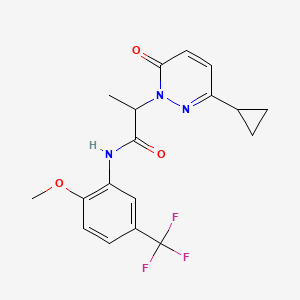
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)
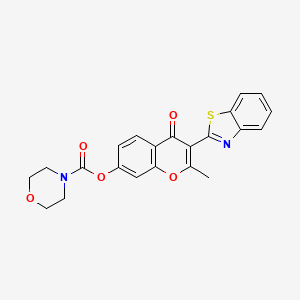

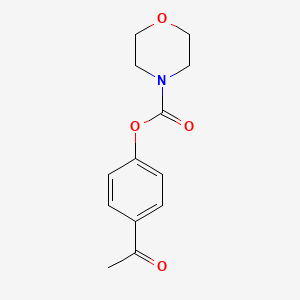
![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)
